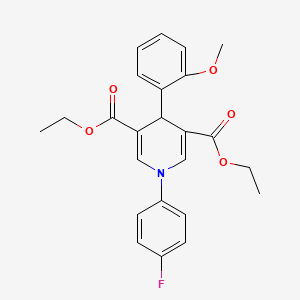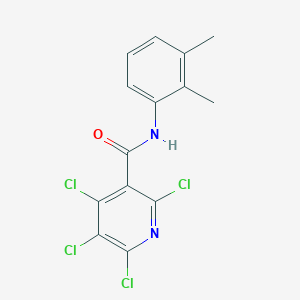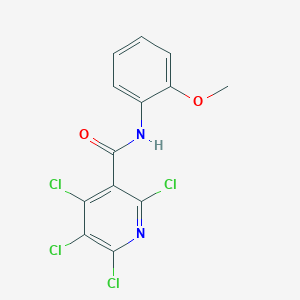![molecular formula C18H9ClF4N4O2 B3439430 7-(CHLORODIFLUOROMETHYL)-N-(2,4-DIFLUOROPHENYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3439430.png)
7-(CHLORODIFLUOROMETHYL)-N-(2,4-DIFLUOROPHENYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Descripción general
Descripción
7-(CHLORODIFLUOROMETHYL)-N-(2,4-DIFLUOROPHENYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(CHLORODIFLUOROMETHYL)-N-(2,4-DIFLUOROPHENYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo various chemical transformations such as halogenation, nitration, and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, pyrazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
Medicinally, compounds of this class are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities. The specific biological targets and efficacy of this compound would require further research.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals. Its chemical stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 7-(CHLORODIFLUOROMETHYL)-N-(2,4-DIFLUOROPHENYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE would depend on its specific interactions with biological targets. Typically, such compounds may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolopyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as 7-(methyl)-N-(phenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Other Heterocyclic Compounds: Compounds like pyrimidines, pyrazoles, and furans with various functional groups.
Uniqueness
The uniqueness of 7-(CHLORODIFLUOROMETHYL)-N-(2,4-DIFLUOROPHENYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of substituents, which may confer distinct chemical and biological properties
Propiedades
IUPAC Name |
7-[chloro(difluoro)methyl]-N-(2,4-difluorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF4N4O2/c19-18(22,23)15-7-12(14-2-1-5-29-14)24-16-8-13(26-27(15)16)17(28)25-11-4-3-9(20)6-10(11)21/h1-8H,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZXCLUIZAWCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)Cl)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-1-(4-FLUOROPHENYL)-4-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3439354.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-BIS(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3439355.png)
![N4-TERT-BUTYL-N6-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE](/img/structure/B3439362.png)
![N-tert-butyl-6-(piperidin-1-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3439367.png)
![N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B3439375.png)
![N-(2,6-DIMETHYLPHENYL)-1-[N-METHYL-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B3439382.png)
![N-(2,6-DIMETHYLPHENYL)-1-{(2-FURYLMETHYL)[(3-NITRO-2-OXO-1(2H)-PYRIDINYL)ACETYL]AMINO}CYCLOHEXANECARBOXAMIDE](/img/structure/B3439385.png)


![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-METHOXY-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3439401.png)
![N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3439407.png)
![1-BENZYL-7-(FURAN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B3439415.png)
![2-{[(3,4-DIETHOXYPHENYL)METHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE](/img/structure/B3439432.png)
